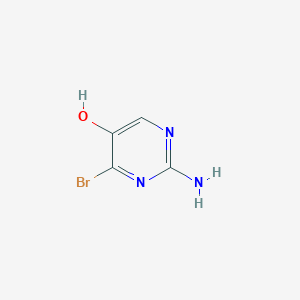

2-Amino-4-bromopyrimidin-5-ol

説明

2-Amino-4-bromopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H4BrN3O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromopyrimidin-5-ol typically involves a multi-step process. One common method starts with the bromination of uracil using phosphorus oxybromide to produce 2,4-dibromopyrimidine. This intermediate is then subjected to an amination reaction with ammonia to yield 2-Amino-4-bromopyrimidine . The final step involves the hydroxylation of the 5-position to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

化学反応の分析

Types of Reactions: 2-Amino-4-bromopyrimidin-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in redox reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Require palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended aromatic systems .

科学的研究の応用

2-Amino-4-bromopyrimidin-5-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and dyes due to its reactivity and stability.

作用機序

The mechanism of action of 2-Amino-4-bromopyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s bromine and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .

類似化合物との比較

2-Amino-5-bromopyridine: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.

2-Amino-4-bromopyridine: Another closely related compound with a pyridine ring.

Uniqueness: 2-Amino-4-bromopyrimidin-5-ol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which provides distinct reactivity and interaction profiles compared to its pyridine analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .

生物活性

2-Amino-4-bromopyrimidin-5-ol is a heterocyclic organic compound notable for its potential pharmacological properties. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a pyrimidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 190.00 g/mol. The compound features a pyrimidine core, which consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with the amino group at position 2, the bromine at position 4, and the hydroxyl group at position 5. This arrangement allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.00 g/mol |

| Structure | Pyrimidine ring |

| Functional Groups | Amino, Bromine, Hydroxyl |

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial agent and its role in inhibiting cellular processes in pathogenic organisms.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Research indicates that modifications to the amino and hydroxyl groups can enhance biological efficacy, which positions this compound as a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

The mechanism of action appears to involve interactions with enzymes related to nucleotide synthesis, potentially inhibiting cell growth in pathogenic organisms. Specific studies have indicated that this compound may inhibit enzymes critical for DNA replication, leading to reduced proliferation rates in susceptible microorganisms.

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of pyrimidine compounds demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

- Cell Growth Inhibition : In vitro experiments revealed that treatment with this compound resulted in a dose-dependent inhibition of cell growth in cultured pathogenic cells. The compound was shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination : Starting from pyrimidine derivatives followed by amination reactions.

- Hydroxylation : Introducing the hydroxyl group through various chemical reactions involving nucleophilic substitution.

These synthetic routes allow for the preparation of this compound in sufficient yields for further study and application.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains amino and hydroxyl groups | |

| 4-Amino-6-bromopyrimidine | Different positioning of functional groups | |

| 2-Bromo-5-methoxypyridin-4-amine | Contains methoxy group instead of hydroxyl |

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them interesting subjects for further research.

特性

IUPAC Name |

2-amino-4-bromopyrimidin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRPVCGTYPEIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717147 | |

| Record name | 2-Amino-4-bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-82-3 | |

| Record name | 2-Amino-4-bromopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。